N-benzyl-6-methyl-1H-benzimidazol-2-amine
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Overview
Description
N-benzyl-6-methyl-1H-benzimidazol-2-amine: is a heterocyclic aromatic compound that features a benzimidazole core structure
Mechanism of Action
Target of Action
N-benzyl-6-methyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of heterocyclic compounds that have been found to possess a broad spectrum of pharmacological properties Benzimidazole derivatives have been reported to exhibit significant bioactivity against many ailments .
Mode of Action
Benzimidazole compounds are known to interact with various enzymes and protein receptors due to their isostructural pharmacophore of naturally occurring active biomolecules . They are speculated to act similarly as purines to provide biological responses .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biological activities .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives are known for their excellent bioactivity, safety, and stability profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-benzyl-6-methyl-1H-benzimidazol-2-amine involves the condensation of 1,2-phenylenediamine with benzylamine in the presence of an acid catalyst.
Cyclization Reaction: Another method involves the cyclization of N-benzyl-2-nitroaniline under reducing conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-6-methyl-1H-benzimidazol-2-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: N-benzyl-6-methyl-1H-benzimidazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Studies have shown that derivatives of benzimidazole exhibit significant activity against various pathogens .
Medicine: this compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
N-benzyl-1H-benzimidazol-2-amine: Similar structure but lacks the methyl group at the 6-position.
6-methyl-1H-benzimidazol-2-amine: Similar structure but lacks the benzyl group.
N-benzyl-5-methyl-1H-benzimidazol-2-amine: Similar structure but the methyl group is at the 5-position instead of the 6-position.
Uniqueness: N-benzyl-6-methyl-1H-benzimidazol-2-amine is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its binding affinity to molecular targets, making it a more potent compound in certain applications .
Properties
IUPAC Name |
N-benzyl-6-methyl-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXFHYBKADLJQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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